

# Application of PSB-1114 Tetrasodium in Cancer Cell Invasion Studies

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Compound of Interest		
Compound Name:	PSB-1114 tetrasodium	
Cat. No.:	B15568943	Get Quote

#### Introduction:

PSB-1114 tetrasodium is a potent and selective antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation.[1][2][3] Emerging evidence suggests that the P2Y12 receptor is also implicated in cancer progression and metastasis.[2][4][5] Tumor cells can activate platelets, creating a microenvironment that promotes tumor cell survival, extravasation, and the establishment of metastatic colonies.[2][3] By blocking the P2Y12 receptor, antagonists like PSB-1114 may disrupt this tumor-platelet crosstalk, thereby inhibiting cancer cell invasion and metastasis. These application notes provide a framework for researchers to investigate the potential of PSB-1114 tetrasodium as an anti-cancer agent, with a focus on its effects on cell invasion.

#### Mechanism of Action:

The P2Y12 receptor, a G protein-coupled receptor (GPCR), is activated by adenosine diphosphate (ADP).[2][4] In the context of cancer, ADP released from tumor cells and activated platelets can stimulate the P2Y12 receptor on platelets, leading to their aggregation around tumor cells. This platelet cloak is thought to protect cancer cells from immune surveillance and facilitate their adhesion to the endothelium, a critical step in metastasis. Furthermore, P2Y12 receptor signaling can promote the release of pro-angiogenic and pro-inflammatory factors from platelets, further supporting tumor growth and invasion.[3][5] PSB-1114, by selectively inhibiting the P2Y12 receptor, is hypothesized to counteract these effects.



## **Data Presentation**

The following tables present hypothetical data on the efficacy of PSB-1114 in inhibiting cancer cell invasion, migration, and enzymatic activity. These tables are intended to serve as examples of how to present quantitative data from the described experimental protocols.

Table 1: Effect of PSB-1114 on Cancer Cell Invasion (Matrigel Invasion Assay)

Cell Line	PSB-1114 Concentration (μM)	Invasion Inhibition (%)
MDA-MB-231 (Breast Cancer)	1	25.3 ± 3.1
10	58.7 ± 4.5	
50	85.1 ± 2.9	_
PC-3 (Prostate Cancer)	1	19.8 ± 2.5
10	45.2 ± 3.8	
50	76.9 ± 4.1	_
A549 (Lung Cancer)	1	22.6 ± 3.3
10	51.4 ± 4.0	
50	81.3 ± 3.5	_

Table 2: Effect of PSB-1114 on Cancer Cell Migration (Wound Healing Assay)



Cell Line	PSB-1114 Concentration (μM)	Wound Closure Inhibition (%) at 24h
MDA-MB-231 (Breast Cancer)	1	18.9 ± 2.7
10	42.1 ± 3.9	
50	65.4 ± 4.2	_
PC-3 (Prostate Cancer)	1	15.2 ± 2.1
10	35.8 ± 3.5	
50	58.7 ± 3.9	_
A549 (Lung Cancer)	1	17.5 ± 2.4
10	39.6 ± 3.1	
50	61.2 ± 4.5	

Table 3: Effect of PSB-1114 on MMP-2 and MMP-9 Activity (Gelatin Zymography)



Cell Line	PSB-1114 Concentration (μΜ)	MMP-2 Activity Inhibition (%)	MMP-9 Activity Inhibition (%)
MDA-MB-231 (Breast Cancer)	1	15.6 ± 2.8	20.1 ± 3.0
10	38.2 ± 4.1	45.7 ± 3.8	
50	62.5 ± 3.5	70.3 ± 4.2	
PC-3 (Prostate Cancer)	1	12.1 ± 2.2	16.8 ± 2.5
10	31.7 ± 3.6	39.2 ± 3.3	
50	55.9 ± 4.0	64.1 ± 3.9	_
A549 (Lung Cancer)	1	14.3 ± 2.5	18.4 ± 2.7
10	34.8 ± 3.9	42.5 ± 3.5	
50	59.1 ± 3.7	68.9 ± 4.1	_

## **Experimental Protocols**

Detailed methodologies for key experiments to assess the anti-invasive properties of PSB-1114 are provided below.

## **Matrigel Invasion Assay**

This assay quantifies the ability of cancer cells to invade through a basement membrane extract (Matrigel), mimicking in vivo invasion.[6][7][8]

#### Materials:

- 24-well Transwell inserts (8 μm pore size)
- Matrigel Basement Membrane Matrix
- Serum-free cell culture medium



- Complete cell culture medium (with FBS as a chemoattractant)
- PSB-1114 tetrasodium
- Cancer cell line of interest
- Cotton swabs
- Fixation solution (e.g., methanol)
- Staining solution (e.g., Crystal Violet or DAPI)
- Microscope

#### Protocol:

- Coating Transwell Inserts:
  - Thaw Matrigel on ice.
  - Dilute Matrigel to 1 mg/mL with cold, serum-free medium.
  - Add 100 μL of diluted Matrigel to the upper chamber of each Transwell insert.
  - Incubate at 37°C for 2-4 hours to allow for gelation.[7]
- Cell Preparation and Seeding:
  - Culture cancer cells to 70-80% confluency.
  - Serum-starve the cells for 24 hours.
  - $\circ$  Trypsinize and resuspend cells in serum-free medium containing various concentrations of PSB-1114 (e.g., 1, 10, 50  $\mu$ M) and a vehicle control.
  - $\circ$  Seed 5 x 10<sup>4</sup> cells in 200  $\mu$ L of the cell suspension into the upper chamber of the Matrigel-coated inserts.



- Add 500 μL of complete medium (containing 10% FBS) to the lower chamber as a chemoattractant.
- Incubation:
  - Incubate the plate at 37°C in a humidified incubator with 5% CO<sub>2</sub> for 24-48 hours.
- · Fixation and Staining:
  - After incubation, remove the inserts from the wells.
  - Use a cotton swab to gently remove non-invading cells from the upper surface of the membrane.
  - Fix the invaded cells on the lower surface of the membrane with methanol for 10 minutes.
  - Stain the cells with 0.5% Crystal Violet for 20 minutes.
- · Quantification:
  - Wash the inserts with PBS and allow them to air dry.
  - Count the number of stained cells in several random fields under a microscope.
  - Calculate the percentage of invasion inhibition relative to the vehicle control.

## **Wound Healing (Scratch) Assay**

This assay assesses the effect of PSB-1114 on cancer cell migration, a key component of invasion.[9][10]

#### Materials:

- 12-well or 24-well plates
- · Cancer cell line of interest
- Serum-free cell culture medium



- Complete cell culture medium
- PSB-1114 tetrasodium
- p200 pipette tip or a scratcher
- Microscope with a camera

#### Protocol:

- · Cell Seeding:
  - Seed cancer cells in a 12-well plate and allow them to grow to a confluent monolayer.
- Creating the Wound:
  - Once confluent, create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.[9]
  - Wash the wells with PBS to remove detached cells.
- Treatment:
  - Add fresh serum-free or low-serum medium containing different concentrations of PSB-1114 or a vehicle control.
- Image Acquisition:
  - Capture images of the wound at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) at the same position.[10]
- Data Analysis:
  - Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
  - Calculate the percentage of wound closure and compare the rates between treated and control groups.



## **Gelatin Zymography**

This technique is used to measure the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for degrading the extracellular matrix during invasion.[11] [12][13]

#### Materials:

- Cancer cell line of interest
- Serum-free medium
- PSB-1114 tetrasodium
- SDS-PAGE equipment
- Polyacrylamide gels containing 0.1% gelatin
- Sample buffer (non-reducing)
- Renaturing buffer (e.g., 2.5% Triton X-100)
- Developing buffer (containing CaCl<sub>2</sub>, ZnCl<sub>2</sub>)
- Coomassie Brilliant Blue staining solution
- · Destaining solution

#### Protocol:

- Sample Preparation:
  - Culture cancer cells in serum-free medium with various concentrations of PSB-1114 for 24-48 hours.
  - Collect the conditioned medium and centrifuge to remove cell debris.
  - Determine the protein concentration of each sample.

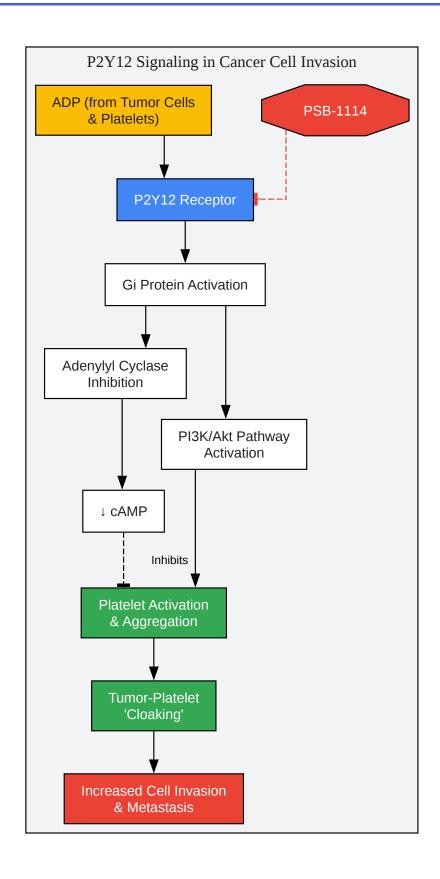


#### Electrophoresis:

- Mix equal amounts of protein from each sample with non-reducing sample buffer.
- Load the samples onto a polyacrylamide gel containing gelatin.
- Run the gel at 4°C.
- Renaturation and Development:
  - After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the MMPs to renature.
  - Incubate the gel in developing buffer at 37°C for 24-48 hours.[11]
- · Staining and Visualization:
  - Stain the gel with Coomassie Brilliant Blue.
  - Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
- Quantification:
  - Quantify the intensity of the bands using densitometry software.
  - Compare the MMP activity in PSB-1114-treated samples to the control.

## **Mandatory Visualization**

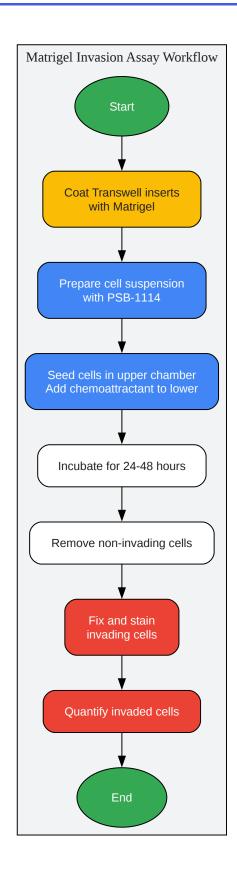




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Caption: P2Y12 receptor signaling pathway in cancer cell invasion.

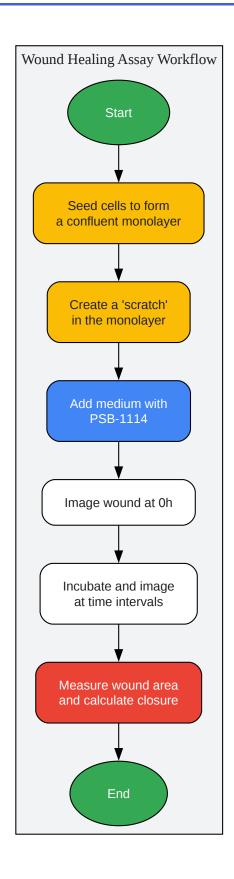




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Caption: Workflow for the Matrigel invasion assay.





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Caption: Workflow for the wound healing (scratch) assay.



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